Cas no 876938-68-0 (5-bromo-2-(cyclopropylmethoxy)benzonitrile)
5-bromo-2-(cyclopropylmethoxy)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-(cyclopropylmethoxy)benzonitrile
- 876938-68-0
- DA-01749
- BKB93868
- SCHEMBL14764209
- MFCD25542155
- 5-bromo-2-cyclopropylmethoxybenzonitrile
- A1-03764
- QXSNUARAOQHPOR-UHFFFAOYSA-N
- AKOS019532096
-
- MDL: MFCD25542155
- Inchi: 1S/C11H10BrNO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2
- InChI Key: QXSNUARAOQHPOR-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C#N)C=1)OCC1CC1
Computed Properties
- Exact Mass: 250.99458g/mol
- Monoisotopic Mass: 250.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 33Ų
5-bromo-2-(cyclopropylmethoxy)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100570-1g |
5-Bromo-2-(cyclopropylmethoxy)benzonitrile |
876938-68-0 | 95% | 1g |
$694.52 | 2023-08-31 | |
| Ambeed | A363890-100mg |
5-Bromo-2-(cyclopropylmethoxy)benzonitrile |
876938-68-0 | 97% | 100mg |
$104.0 | 2025-04-16 | |
| Ambeed | A363890-250mg |
5-Bromo-2-(cyclopropylmethoxy)benzonitrile |
876938-68-0 | 97% | 250mg |
$177.0 | 2025-04-16 | |
| Ambeed | A363890-1g |
5-Bromo-2-(cyclopropylmethoxy)benzonitrile |
876938-68-0 | 97% | 1g |
$476.0 | 2025-04-16 | |
| Ambeed | A363890-5g |
5-Bromo-2-(cyclopropylmethoxy)benzonitrile |
876938-68-0 | 97% | 5g |
$1430.0 | 2025-04-16 | |
| 1PlusChem | 1P00H4DY-1g |
5-bromo-2-(cyclopropylmethoxy)benzonitrile |
876938-68-0 | 97% | 1g |
$347.00 | 2024-04-20 | |
| A2B Chem LLC | AH98038-1g |
5-Bromo-2-(cyclopropylmethoxy)benzonitrile |
876938-68-0 | 97% | 1g |
$317.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769785-100mg |
5-Bromo-2-(cyclopropylmethoxy)benzonitrile |
876938-68-0 | 98% | 100mg |
¥552.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769785-250mg |
5-Bromo-2-(cyclopropylmethoxy)benzonitrile |
876938-68-0 | 98% | 250mg |
¥939.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769785-1g |
5-Bromo-2-(cyclopropylmethoxy)benzonitrile |
876938-68-0 | 98% | 1g |
¥2535.00 | 2024-04-27 |
5-bromo-2-(cyclopropylmethoxy)benzonitrile Suppliers
5-bromo-2-(cyclopropylmethoxy)benzonitrile Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 5-bromo-2-(cyclopropylmethoxy)benzonitrile
Introduction to 5-Bromo-2-(Cyclopropylmethoxy)benzonitrile (CAS No. 876938-68-0)
5-Bromo-2-(cyclopropylmethoxy)benzonitrile (CAS No. 876938-68-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromo substituent, a cyclopropylmethoxy group, and a cyano group, which collectively contribute to its diverse chemical and biological properties.
The molecular formula of 5-bromo-2-(cyclopropylmethoxy)benzonitrile is C11H11BrNO, with a molecular weight of approximately 249.11 g/mol. The presence of the bromo substituent provides a handle for further chemical modifications, making this compound an attractive starting material for the synthesis of more complex molecules. The cyclopropylmethoxy group adds steric bulk and can influence the compound's solubility and bioavailability, while the cyano group imparts unique electronic and reactivity properties.
In recent years, 5-bromo-2-(cyclopropylmethoxy)benzonitrile has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a lead compound in the design of novel therapeutic agents. For instance, researchers have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. A study published in the Journal of Medicinal Chemistry highlighted the ability of this compound to selectively inhibit a key enzyme associated with neurodegenerative diseases, demonstrating its potential as a therapeutic candidate.
Beyond its enzymatic inhibition properties, 5-bromo-2-(cyclopropylmethoxy)benzonitrile has also shown promise in modulating receptor activity. A recent investigation reported in the European Journal of Medicinal Chemistry revealed that this compound can act as a potent agonist or antagonist for certain G protein-coupled receptors (GPCRs), which are important targets for many drugs used in treating cardiovascular and metabolic disorders.
The synthetic accessibility of 5-bromo-2-(cyclopropylmethoxy)benzonitrile is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound, allowing for large-scale synthesis and subsequent functionalization. One notable method involves the reaction of 2-bromobenzonitrile with cyclopropylmethyl alcohol in the presence of a suitable base, followed by bromination at the ortho position. This approach not only yields high purity products but also minimizes by-product formation, ensuring cost-effectiveness and environmental sustainability.
In addition to its direct therapeutic applications, 5-bromo-2-(cyclopropylmethoxy)benzonitrile serves as a valuable intermediate in the synthesis of other bioactive molecules. For example, it can be used as a building block for constructing complex scaffolds with multiple pharmacophoric elements, enhancing the overall biological activity and selectivity of the final drug candidates. This versatility makes it an essential component in combinatorial chemistry libraries and high-throughput screening platforms.
The safety profile of 5-bromo-2-(cyclopropylmethoxy)benzonitrile has also been evaluated through various preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further development into clinical candidates. However, as with any new chemical entity, ongoing safety monitoring is crucial to ensure its long-term safety and efficacy.
In conclusion, 5-bromo-2-(cyclopropylmethoxy)benzonitrile (CAS No. 876938-68-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, synthetic accessibility, and favorable biological properties make it an attractive candidate for further exploration and development into novel therapeutic agents. As research continues to advance, it is likely that new insights into the mechanisms and applications of this compound will emerge, further solidifying its importance in the field.
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